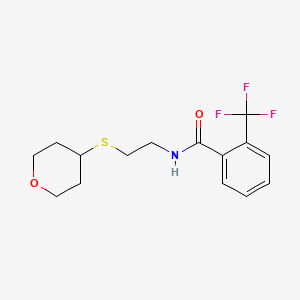

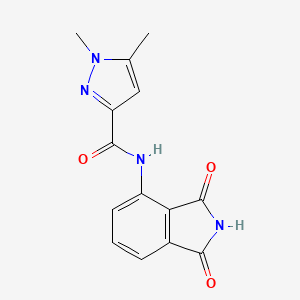

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea, also known as MTTPU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTTPU belongs to the class of urea derivatives and has been shown to have significant biochemical and physiological effects.

科学的研究の応用

Synthesis and Structural Characterization

Researchers have synthesized and evaluated various thiourea derivatives, including those similar to the specified compound, for their potential applications in detecting diseases, understanding material properties, and exploring chemical reactivities. For instance, Allen F. Brooks et al. (2015) focused on synthesizing radiolabeled glutaminyl cyclase inhibitors to potentially detect Alzheimer's disease prior to amyloid β aggregation. Their work involved selective carbon-11 labeling of thiourea derivatives, although the compound did not permeate the blood-brain barrier as initially hoped.

Material Science Applications

In the domain of material science, thiourea derivatives have shown promise due to their structural flexibility and ability to form hydrogen bonds. Serhat Variş et al. (2006) synthesized a mixture of isomers based on thiophene and pyrrole units, leading to the creation of soluble conducting polymers. These polymers demonstrated potential for use in electrochromic devices due to their soluble nature and favorable electrochemical properties.

Pharmaceutical and Biological Applications

Thiourea derivatives are explored for their pharmaceutical and biological activities, including antibacterial, antifungal, and anticancer properties. For example, N. Patel and Minesh D. Patel (2017) synthesized thiophene-containing thiourea derivatives and evaluated their antibacterial and antifungal activities. Their work contributes to the development of novel antimicrobial agents.

Catalysis and Chemical Reactivity

Thioureas have been acknowledged for their role in catalysis, particularly in organocatalysis, due to their ability to form hydrogen bonds. Eddy I. Jiménez et al. (2016) synthesized bifunctional thioureas with either a trifluoromethyl or methyl group to compare their catalytic performance in Michael addition reactions. Their findings emphasize the importance of hydrogen-bonding interactions in thiourea organocatalysis.

Environmental Sensing

Thiourea derivatives have also been explored as sensors for detecting metal ions in the environment. Qingmin Wang et al. (2016) developed a new sensor based on a naphthaldehyde derivative of thiourea, which exhibited significant fluorescence intensity increase in the presence of Al3+ ions, demonstrating its potential as a sensitive and selective sensor for aluminum ions.

特性

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,12-8-9-19-10-12)11-16-14(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALHPKWKRRAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)